molecular formula C8H17NO2 B099832 Butanoic acid, 2-(dimethylamino)ethyl ester CAS No. 16597-65-2

Butanoic acid, 2-(dimethylamino)ethyl ester

Cat. No. B099832
CAS RN: 16597-65-2
M. Wt: 159.23 g/mol
InChI Key: NCOVMJHPLAYTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 2-(dimethylamino)ethyl ester, also known as DMAE or dimethylethanolamine, is a naturally occurring compound found in small amounts in the brain. It is a choline precursor and is involved in the synthesis of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. DMAE has gained attention for its potential use in improving cognitive function and memory, as well as its potential applications in skincare products.

Mechanism of Action

Butanoic acid, 2-(dimethylamino)ethyl ester is thought to work by increasing the levels of choline and acetylcholine in the brain. Acetylcholine plays a critical role in cognitive function, including memory and learning.
Biochemical and Physiological Effects
Butanoic acid, 2-(dimethylamino)ethyl ester has been shown to increase the levels of choline and acetylcholine in the brain, which may improve cognitive function. It has also been shown to have antioxidant properties and to improve skin firmness and elasticity.

Advantages and Limitations for Lab Experiments

One advantage of using Butanoic acid, 2-(dimethylamino)ethyl ester in lab experiments is its potential cognitive enhancing effects. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential effects on the brain.

Future Directions

1. Further research is needed to fully understand the mechanism of action of Butanoic acid, 2-(dimethylamino)ethyl ester and its potential cognitive enhancing effects.
2. Studies are needed to determine the optimal dosage and duration of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation for cognitive enhancement.
3. More research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in skincare products.
4. Further studies are needed to determine the safety and potential side effects of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation.
5. Research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in other areas, such as sports performance and mood enhancement.
In conclusion, Butanoic acid, 2-(dimethylamino)ethyl ester is a naturally occurring compound that has gained attention for its potential cognitive enhancing effects and its potential applications in skincare products. While more research is needed to fully understand its mechanism of action and potential applications, Butanoic acid, 2-(dimethylamino)ethyl ester shows promise as a potential tool for improving cognitive function and skin health.

Scientific Research Applications

Butanoic acid, 2-(dimethylamino)ethyl ester has been studied for its potential cognitive enhancing effects. In a double-blind, placebo-controlled study, Butanoic acid, 2-(dimethylamino)ethyl ester was found to improve attention and vigilance in healthy volunteers. Another study found that Butanoic acid, 2-(dimethylamino)ethyl ester improved memory and learning in rats.
Butanoic acid, 2-(dimethylamino)ethyl ester has also been studied for its potential use in skincare products. It has been shown to have antioxidant properties and to improve skin firmness and elasticity.

properties

CAS RN

16597-65-2

Product Name

Butanoic acid, 2-(dimethylamino)ethyl ester

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(dimethylamino)ethyl butanoate

InChI

InChI=1S/C8H17NO2/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3

InChI Key

NCOVMJHPLAYTJS-UHFFFAOYSA-N

SMILES

CCCC(=O)OCCN(C)C

Canonical SMILES

CCCC(=O)OCCN(C)C

Other CAS RN

16597-65-2

synonyms

Butanoic acid 2-(dimethylamino)ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N,N-dimethyl ethanolamine (4.45 g, 0.05 mol) in 140 mL of anhydrous tetrahydrofuran at room temperature under nitrogen was added triethylamine (5.05 g, 0.05 mol) and stirred for 15 min. The reaction mixture was then cooled at 0° C. and isobutyryl chloride (5.5 g, 0.05 mol) in 10 mL of tetrahydrofuran was added dropwise over 20 min. The resulting suspension was allowed to warm to room temperature and stirred overnight. The resulting solution was filtered and the solvent evaporated. The resulting product was then diluted by adding 200 mL of ether and subsequently washed with 10% aqueous NaOH solution, water and brine. After removal of the solvent, the crude product was chromatographed on a silica gel column using chloroform as the eluent to give liquid product (1.44 g, 50%). 1H NMR (CDCI3): δ 4.10 (t, J=5.82 Hz, 2H), 2.50 (m, 3H), 2.21 (s, 6H), 1.11 (s, 3H), 1.08 (s, 3H); MS m/z 159 (M+), 115, 71, 58 (100%), 42.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
50%

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